N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine
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Overview
Description
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine is a chemical compound with the molecular formula C17H23NO5S It is known for its unique structure, which includes an acetylsulfanyl group, a methylpropanoyl group, and a phenoxypropyl group attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylsulfanyl Intermediate: The initial step involves the acetylation of a thiol compound to form the acetylsulfanyl intermediate.
Coupling with Methylpropanoyl Group: The acetylsulfanyl intermediate is then reacted with a methylpropanoyl chloride in the presence of a base to form the desired intermediate.
Attachment of Phenoxypropyl Group: The final step involves the coupling of the intermediate with a phenoxypropylamine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxypropyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-[3-(methylsulfanyl)propyl]glycine
- **N-[(2R)-3-(Acetylsulfanyl)-2-benzylpropanoyl]glycine
Uniqueness
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenoxypropyl group differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
CAS No. |
88719-71-5 |
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Molecular Formula |
C17H23NO5S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(3-acetylsulfanyl-2-methylpropanoyl)-(3-phenoxypropyl)amino]acetic acid |
InChI |
InChI=1S/C17H23NO5S/c1-13(12-24-14(2)19)17(22)18(11-16(20)21)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,20,21) |
InChI Key |
HFJRPHXIPRMAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N(CCCOC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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